molecular formula C11H16ClN3O2 B1461605 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride CAS No. 1158439-97-4

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Cat. No.: B1461605
CAS No.: 1158439-97-4
M. Wt: 257.72 g/mol
InChI Key: FCABYDMTKDIPDM-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader investigation of piperazine derivatives that began in the mid-20th century. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants, though piperazines themselves are not derived from plants in the Piper genus. The systematic exploration of nitrophenyl-substituted piperazines gained momentum as researchers recognized the potential of these compounds in pharmaceutical applications.

The specific compound 3-methyl-1-(4-nitrophenyl)piperazine has been documented in chemical databases with the Chemical Abstracts Service number 329922-44-3 for the base form. The hydrochloride salt variant, bearing the Chemical Abstracts Service number 1158439-97-4, represents a more recent development aimed at improving the compound's pharmaceutical properties. This salt formation strategy reflects the broader pharmaceutical industry's approach to enhancing drug-like properties through salt selection, as the hydrochloride form typically offers improved solubility and stability characteristics compared to the free base.

The compound's emergence in research literature coincides with the growing recognition of piperazine scaffolds as privileged structures in drug discovery. Researchers have identified piperazine derivatives as being extensively present in biologically active compounds across multiple therapeutic fields, including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic applications. This broad therapeutic potential has driven continued interest in developing new piperazine derivatives, including this compound.

Nomenclature and Chemical Identification

This compound follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name reflects its structural components: a six-membered piperazine ring containing two nitrogen atoms at opposite positions, with a methyl group attached at the third position and a 4-nitrophenyl group attached at the first nitrogen position. The hydrochloride designation indicates the presence of a hydrochloric acid salt formation with the basic nitrogen atom of the piperazine ring.

The molecular formula for the hydrochloride salt is C₁₁H₁₆ClN₃O₂, with a molecular weight of 257.72 grams per mole. The base compound itself has the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 grams per mole. Various chemical databases have assigned specific identifiers to facilitate precise compound identification and retrieval.

Chemical Identifier Value
Chemical Abstracts Service Number (base) 329922-44-3
Chemical Abstracts Service Number (hydrochloride) 1158439-97-4
Molecular Formula (base) C₁₁H₁₅N₃O₂
Molecular Formula (hydrochloride) C₁₁H₁₆ClN₃O₂
Molecular Weight (base) 221.26 g/mol
Molecular Weight (hydrochloride) 257.72 g/mol
PubChem Compound Identifier 7104300

The International Union of Pure and Applied Chemistry name for the R-enantiomer is (3R)-3-methyl-1-(4-nitrophenyl)piperazine, indicating the specific stereochemical configuration at the third carbon position. The compound exists as a chiral molecule due to the presence of the methyl substituent on the piperazine ring, creating distinct enantiomeric forms with potentially different biological activities.

Alternative synonyms documented in chemical databases include piperazine, 3-methyl-1-(4-nitrophenyl)-, which follows a different naming convention that emphasizes the piperazine core structure. The standardized chemical identifier codes, including the InChI and SMILES notations, provide unambiguous structural representations that facilitate computer-aided molecular analysis and database searches.

Classification within Piperazine Derivatives

This compound belongs to the phenylpiperazine subclass of piperazine derivatives, specifically categorized as a nitrophenylpiperazine due to the presence of the nitro functional group on the phenyl ring. This classification places the compound within a therapeutically significant group of molecules that have demonstrated diverse pharmacological activities.

Piperazine derivatives constitute a broad class of chemical compounds characterized by the six-membered heterocyclic ring containing two nitrogen atoms at the 1,4-positions. The piperazine scaffold has been recognized as a privileged structure in drug discovery, meaning it serves as a common structural motif found in multiple drugs with different biological targets. The presence of two primary nitrogen atoms in the piperazine core contributes to improved pharmacokinetic features of drug candidates due to their appropriate acid dissociation constant values, leading to enhanced water solubility and bioavailability.

Within the phenylpiperazine subfamily, compounds are further categorized based on the nature and position of substituents on both the piperazine ring and the attached phenyl group. The nitrophenylpiperazine subset, to which 3-methyl-1-(4-nitrophenyl)piperazine belongs, represents compounds where the phenyl ring carries a nitro substituent. Research has demonstrated that the position of the nitro group significantly influences the compound's chemical and biological properties.

Piperazine Derivative Category Key Structural Features Representative Examples
Phenylpiperazines Phenyl ring attached to one nitrogen 1-(4-nitrophenyl)piperazine
Benzylpiperazines Benzyl group attached to one nitrogen Various benzyl derivatives
Diphenylmethylpiperazines Two phenyl groups connected through methylene Complex pharmaceutical agents
Nitrophenylpiperazines Nitro-substituted phenyl ring 3-methyl-1-(4-nitrophenyl)piperazine

The methyl substitution at the third position of the piperazine ring in 3-methyl-1-(4-nitrophenyl)piperazine introduces additional structural complexity and potential for enhanced biological activity. Research has shown that methyl substitution on piperazine rings can significantly influence the compounds' interactions with biological targets and their overall pharmacological profiles. This structural modification represents a common medicinal chemistry strategy for optimizing the properties of lead compounds.

The hydrochloride salt formation represents another important classification consideration, as salt selection significantly impacts pharmaceutical properties. Hydrochloride salts of basic compounds like piperazines typically exhibit improved solubility, stability, and crystallinity compared to their free base forms, making them more suitable for pharmaceutical development and formulation.

Significance in Chemical and Biochemical Research

The significance of this compound in chemical and biochemical research stems from its unique structural features and potential applications across multiple research domains. The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its potential interactions with serotonin receptors. This characteristic positions the compound as a valuable building block in medicinal chemistry research aimed at developing new therapeutic agents.

The mechanism of action for 3-methyl-1-(4-nitrophenyl)piperazine involves complex interactions with specific biological targets through multiple pathways. The nitrophenyl moiety can participate in electron transfer reactions, while the piperazine ring may interact with various biological receptors, including neurotransmitter receptors. These interactions can modulate biochemical pathways, leading to observable pharmacological effects that researchers are actively investigating for potential therapeutic applications.

In crystallographic research, compounds related to 3-methyl-1-(4-nitrophenyl)piperazine have provided valuable insights into molecular structure and solid-state properties. Studies of 4-(4-nitrophenyl)piperazin-1-ium salts have revealed important structural information that enhances understanding of molecular interactions and crystal packing arrangements. These crystallographic investigations contribute to the broader understanding of structure-activity relationships in piperazine derivatives.

The compound's utility extends to synthetic organic chemistry, where it serves as a precursor for more complex molecular structures. Synthetic methodologies for preparing 3-methyl-1-(4-nitrophenyl)piperazine typically involve nucleophilic aromatic substitution reactions between methylpiperazine and nitrofluorobenzene derivatives under basic conditions. These synthetic approaches provide researchers with reliable methods for accessing the compound and its derivatives for further investigation.

Research Application Significance Reference Studies
Pharmaceutical Intermediate Synthesis of neurological disorder treatments Serotonin receptor interactions
Crystallographic Studies Structure-activity relationship investigations Crystal structure analysis
Synthetic Chemistry Building block for complex molecules Nucleophilic substitution methods
Biochemical Research Electron transfer and receptor binding studies Mechanism of action research

Recent investigations have also explored the compound's potential in areas beyond traditional pharmaceutical applications. The electron transfer capabilities of the nitrophenyl group make it interesting for studies involving redox chemistry and potentially in materials science applications where electron transfer properties are important. Additionally, the compound's structural similarity to known bioactive molecules positions it as a candidate for drug discovery programs targeting various therapeutic areas.

The piperazine scaffold's recognition as a privileged structure in drug discovery has led to extensive structure-activity relationship studies, with 3-methyl-1-(4-nitrophenyl)piperazine serving as a representative compound for understanding how specific substitution patterns influence biological activity. These investigations contribute to the development of design principles for creating new piperazine-based drugs with improved efficacy and selectivity profiles.

Properties

IUPAC Name

3-methyl-1-(4-nitrophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCABYDMTKDIPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Route

This method involves reacting 4-chloronitrobenzene with N-methylpiperazine in the presence of a base, typically potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is conducted at elevated temperatures (80–140 °C) for 10–35 hours to ensure complete substitution of the chlorine atom by the piperazine nitrogen.

Key Reaction Conditions and Steps:

Step Reagents/Conditions Outcome
Starting materials 4-chloronitrobenzene, N-methylpiperazine Formation of 1-methyl-4-(4-nitrophenyl)piperazine intermediate
Solvent DMF (polar aprotic) Facilitates nucleophilic substitution
Base Potassium carbonate or sodium carbonate Acid binding agent to neutralize HCl formed
Temperature 80–140 °C Optimal range for substitution reaction
Reaction time 10–35 hours Ensures high conversion
Work-up Addition of water and ethyl acetate, pH adjustment with HCl and alkali Isolation of intermediate as solid

The intermediate 1-methyl-4-(4-nitrophenyl)piperazine is then purified by filtration and drying, typically achieving yields around 90–92% under optimized conditions.

Methylation of Piperazine Ring

Methylation at the 3-position of the piperazine ring is achieved by treating the piperazine intermediate with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride. This step introduces the methyl group selectively on the piperazine ring.

Formation of Hydrochloride Salt

The free base form of 3-methyl-1-(4-nitrophenyl)piperazine is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and improving stability and handling.

Industrial Scale and Optimization

Industrial production follows similar synthetic routes but emphasizes process optimization for scale-up, including:

  • Use of polar aprotic solvents like DMF or N,N-dimethylacetamide.
  • Acid binding agents such as sodium carbonate (salt of wormwood) to neutralize acid byproducts.
  • Hydrogenation steps using 5% palladium on carbon catalyst under hydrogen pressure (5 MPa) at 30–60 °C for reduction of nitro groups when applicable.
  • Purification techniques including recrystallization from solvents like 1,4-dioxane or ethanol/water mixtures.
  • Quality control using HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.

Representative Experimental Data

Embodiment Starting Material (g) Reaction Temp (°C) Reaction Time (h) Yield (%) Product
1 p-Nitrophenyl chloride (157.5) 80 35 92 1-methyl-4-(4-nitrophenyl)piperazine
2 o-Nitrochlorobenzene (157.5) 120 24 90 1-methyl-4-(2-nitrophenyl)piperazine
3 3-amino-4-nitro-chlorobenzene (172.6) 140 10 80 1-methyl-4-(3-amino-4-nitrophenyl)piperazine
4 (Hydrogenation) Intermediate from Embodiment 1 (203.6) 60 1 90 1-methyl-4-(4-aminophenyl)piperazine

Analytical Characterization

  • NMR Spectroscopy (1H/13C NMR): Characteristic chemical shifts for piperazine ring protons and methyl group (δ 2.5–3.5 ppm), aromatic protons of the nitrophenyl group (δ 7.5–8.5 ppm).
  • FT-IR Spectroscopy: Nitro group asymmetric and symmetric stretching vibrations at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
  • Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]+ at m/z 282.08 g/mol confirming molecular weight.
  • HPLC: Used for purity assessment and monitoring reaction progress.

Summary and Advantages of the Methods

The described synthetic methods for 3-methyl-1-(4-nitrophenyl)piperazine hydrochloride offer:

  • High yields (up to 92%) and purity.
  • Cost-effective raw materials (e.g., use of 4-chloronitrobenzene instead of more expensive fluoronitrobenzene).
  • Scalable reaction conditions suitable for industrial production.
  • Efficient purification and characterization protocols.
  • Reduced reaction times and improved operational safety by avoiding expensive or difficult-to-recycle solvents.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride exhibits antimicrobial activity. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent. This property is crucial for developing new antibiotics in an era of rising antibiotic resistance.

Anticancer Activity

Several studies have focused on the anticancer properties of this compound:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, evidenced by significant cleavage of PARP and activation of caspase-3 in tumor tissues during in vivo experiments.
  • Case Study : In a study involving SCID mice with xenograft tumors, administration of varying doses resulted in a dose-dependent induction of apoptosis, highlighting its potential as an anticancer therapeutic agent.

Cholinesterase Inhibition

The compound has also been studied for its inhibitory effects on cholinesterase enzymes, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. It showed promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications in cognitive disorders.

Anticancer Studies

In a notable study involving xenograft models, varying doses of the compound were administered to assess its anticancer properties. The results indicated significant tumor reduction correlated with increased apoptosis markers, establishing a foundation for further clinical research into its therapeutic potential.

Cholinesterase Activity Evaluation

Another study utilized MTT assays to evaluate the compound's effect on cholinesterase activity. The results demonstrated significant inhibition against BChE with an IC50 value comparable to established inhibitors like donepezil, suggesting its potential as a therapeutic agent for cognitive disorders.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Salt Form Synthesis Yield Key Spectral Data (δ, ppm) Biological Activity Reference
3-Methyl-1-(4-nitrophenyl)piperazine HCl 3-Me, 4-NO₂Ph Hydrochloride N/A N/A Unknown N/A
1-Methyl-4-(4-nitrophenyl)piperazine 1-Me, 4-NO₂Ph Free base 96.43% $ ^1H $-NMR: 2.22 (s, 3H), 3.45 (t) Not specified
3-Methyl-1-(4-methylphenyl)piperazine 3-Me, 4-MePh Dihydrochloride N/A $ ^13C $-NMR: 43.1 (piperazine C) Antimicrobial (P. aeruginosa)
1-(4-Chlorophenyl)-1-propyl piperazine 4-ClPh, propyl Hydrochloride N/A N/A Active against S. aureus
HBK14 () 2-MeOPh, ethoxyethyl Hydrochloride N/A N/A 5-HT receptor affinity

Key Observations :

  • Salt Forms : Hydrochloride salts generally improve solubility and stability. indicates that protonation shifts $ ^1H $-NMR signals upfield (e.g., δ 3.11 for piperazine HCl vs. δ 2.74 for free base) . Dihydrochloride salts (e.g., ) exhibit further deshielding (δ 3.59) due to increased ionic character .
  • Synthetic Efficiency : High yields (e.g., 96.43% for 1-Methyl-4-(4-nitrophenyl)piperazine) suggest nitroaryl-piperazine syntheses are robust, though steric effects from 3-methyl substitution may require optimization .

Key Observations :

  • Receptor Interactions : Piperazines with methoxyphenyl groups (e.g., HBK14) show affinity for serotonin receptors, suggesting the nitro group in the target compound may modulate similar pathways .
  • Antimicrobial Activity : Chlorophenyl and methylphenyl analogs exhibit strain-specific antibacterial effects, implying the nitro substituent could enhance or reduce activity depending on target pathogens .
  • Safety : Piperazine salts are prone to nitrosation in vivo, forming mutagenic N-nitroso compounds. The hydrochloride form may pose lower risk than dihydrochloride salts, as seen in .

Biological Activity

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound has the following molecular formula:

Compound NameMolecular FormulaUnique Features
3-Methyl-1-(4-nitrophenyl)piperazine HClC11H16ClN3O2Methyl substitution enhances lipophilicity

The presence of a piperazine ring and a nitrophenyl group contributes to its chemical reactivity and biological activity. The hydrochloride form enhances solubility, making it suitable for various biological assays .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring may interact with various receptors, including serotonin receptors, which are crucial in mood regulation. This compound may act as either an agonist or antagonist at certain receptor sites, leading to modulation of their activity and subsequent biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines. In vivo experiments demonstrated that administration of the compound resulted in significant cleavage of PARP and activation of caspase-3, markers indicative of apoptosis in tumor tissues .

Cholinesterase Inhibition

The compound has also been studied for its inhibitory effects on cholinesterase enzymes, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's. It showed promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications in cognitive disorders .

Case Studies

  • Anticancer Studies : In a study involving SCID mice with xenograft tumors, this compound was administered at varying doses. The results indicated a dose-dependent induction of apoptosis in tumor tissues, highlighting its potential as an anticancer therapeutic agent .
  • Cholinesterase Activity : Another study evaluated the compound's effect on cholinesterase activity using MTT assays to assess cell viability. The results demonstrated significant inhibition against BChE with an IC50 value comparable to established inhibitors like donepezil .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by acidification with HCl to form the hydrochloride salt. Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography .
  • Key Data :

  • Reaction Yield: ~60–75% (optimized conditions)
  • Purity Assessment: HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

1H/13C NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N–CH₃ and ring protons) and nitroaryl protons (δ 7.5–8.5 ppm).

FT-IR : Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1340 cm⁻¹).

Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]+ (calc. for C₁₁H₁₅ClN₄O₂: 282.08 g/mol) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Prepare solutions in buffers (pH 1–13) and incubate at 25°C/40°C.
  • Monitor degradation via HPLC at intervals (0, 7, 14 days).
  • Critical Finding : Stability decreases above pH 9 due to nitro group hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer :

Use density functional theory (DFT) to model transition states for nucleophilic substitution.

Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics.

Validate with experimental data to refine activation energy barriers.

  • Example : ICReDD’s quantum chemical reaction path searches reduced optimization time by 40% .

Q. What strategies mitigate nitro group reduction side reactions during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reaction at 0–5°C to suppress nitro reduction.
  • Reducing Agent Selection : Use NaBH₄ instead of H₂/Pd-C for selective amine formation.
  • Protective Groups : Temporarily protect the nitro group with Boc before piperazine coupling .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times).

Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols.

Structural Analogues : Test derivatives to isolate pharmacophore contributions.

  • Case Study : Discrepancies in antimicrobial activity linked to variations in bacterial strain susceptibility .

Q. What advanced NMR techniques elucidate conformational dynamics of the piperazine ring?

  • Methodological Answer :

  • 2D NOESY : Detect spatial proximity between N–CH₃ and aryl protons.
  • VT-NMR : Monitor ring flipping (ΔG‡ ~50–60 kJ/mol) across 25–80°C.
  • Critical Insight : Restricted rotation at lower temperatures stabilizes chair conformers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride
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3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

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